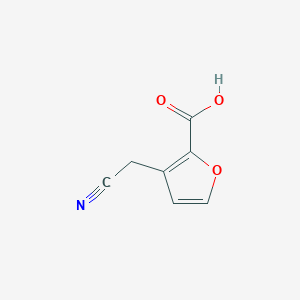![molecular formula C9H6BrNO3 B12867253 2-(Bromomethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B12867253.png)
2-(Bromomethyl)benzo[d]oxazole-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)benzo[d]oxazole-6-carboxylic acid is a heterocyclic compound that contains both bromine and carboxylic acid functional groups. This compound is part of the benzo[d]oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the bromomethyl group makes it a valuable intermediate in organic synthesis, allowing for further functionalization and derivatization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)benzo[d]oxazole-6-carboxylic acid typically involves the bromination of benzo[d]oxazole derivatives. One common method is the bromination of 2-methylbenzo[d]oxazole-6-carboxylic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in a suitable solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)benzo[d]oxazole-6-carboxylic acid undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyano, and amino derivatives.
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: Products can include alcohols or dehalogenated compounds.
Applications De Recherche Scientifique
2-(Bromomethyl)benzo[d]oxazole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate for the synthesis of various heterocyclic compounds and complex organic molecules.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)benzo[d]oxazole-6-carboxylic acid and its derivatives involves interactions with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Chloromethyl)benzo[d]oxazole-6-carboxylic acid
- 2-(Fluoromethyl)benzo[d]oxazole-6-carboxylic acid
- 2-(Methyl)benzo[d]oxazole-6-carboxylic acid
Comparison
- Reactivity : The bromomethyl group in 2-(Bromomethyl)benzo[d]oxazole-6-carboxylic acid is more reactive in nucleophilic substitution reactions compared to the chloromethyl and fluoromethyl analogs due to the larger size and lower electronegativity of bromine.
- Biological Activity : The biological activity of these compounds can vary significantly based on the nature of the substituent. For example, the bromomethyl derivative may exhibit higher potency in certain biological assays compared to its chloro and fluoro counterparts .
- Applications : While all these compounds can be used as intermediates in organic synthesis, the specific applications may differ based on their reactivity and biological properties.
Propriétés
Formule moléculaire |
C9H6BrNO3 |
|---|---|
Poids moléculaire |
256.05 g/mol |
Nom IUPAC |
2-(bromomethyl)-1,3-benzoxazole-6-carboxylic acid |
InChI |
InChI=1S/C9H6BrNO3/c10-4-8-11-6-2-1-5(9(12)13)3-7(6)14-8/h1-3H,4H2,(H,12,13) |
Clé InChI |
GUHBCDMLTLSUGL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(=O)O)OC(=N2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Bromobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12867180.png)
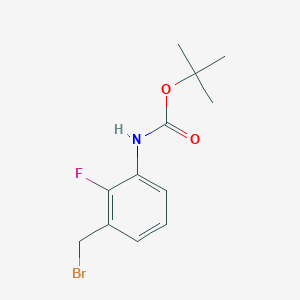
![4-[1-(Trifluoromethyl)vinyl]benzaldehyde](/img/structure/B12867188.png)

![Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate](/img/structure/B12867193.png)
![1-(6-Aminobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867202.png)

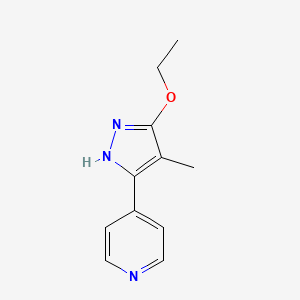
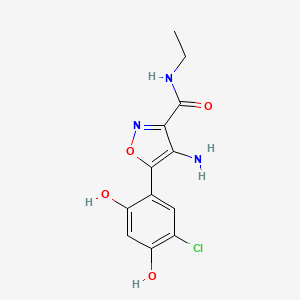
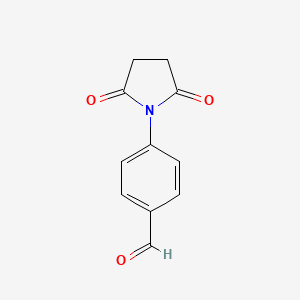

![1-(5-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12867236.png)
![2-Bromo-5-methoxybenzo[d]oxazole](/img/structure/B12867240.png)
